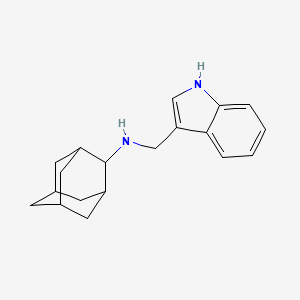
1-(2-aminoethyl)-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoethyl)-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential implications in various scientific domains. It belongs to the class of compounds known as 1,2,3-triazoles, which are of significant interest due to their structural uniqueness and potential biological activities.
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives typically involves condensation reactions, often starting with substances like difluorobenzonitrile and involving steps like amination, cyclization, and amidation (Lu et al., 2021). These processes are critical for forming the complex triazole ring structure that characterizes these compounds.
Molecular Structure Analysis
Compounds in this category exhibit complex molecular structures. For example, a related compound, 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrated significant structural intricacies including specific bond angles and molecular conformations, as revealed through X-ray crystallography and density functional theory (DFT) calculations (Lu et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 1,2,3-triazole derivatives can include various transformations such as cycloadditions and rearrangements. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a reaction that has been used for preparing triazole-based compounds (Ferrini et al., 2015).
Aplicaciones Científicas De Investigación
Experimental and Theoretical Analysis of Intermolecular Interactions
This research involves the synthesis and characterization of two biologically active 1,2,4-triazole derivatives, exploring their crystal structures and the nature of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π. The study provides insights into the energetics of these interactions, supported by ab initio quantum mechanical calculations, offering a foundation for understanding the structural basis of the compound's activity (Shukla et al., 2014).
Synthesis and Structural Characterisation
The work by Kelly et al. focuses on the synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, exploring their cytotoxic effects on breast cancer cell lines. This study demonstrates the potential of incorporating the 1,2,3-triazole moiety into compounds for developing novel anticancer agents (Kelly et al., 2007).
Antitumour Activity
Hao et al. reported on the synthesis of a compound with a core structure similar to the specified chemical, showing significant antitumour activity against various cancer cell lines. This demonstrates the utility of 1,2,3-triazole derivatives in the development of new cancer therapies (Hao et al., 2017).
Antimicrobial Agents
Research by Jadhav et al. presents the synthesis of novel compounds derived from 1,2,3-triazole, which showed moderate to good antimicrobial activities against various bacterial and fungal strains. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Jadhav et al., 2017).
Evaluation as CB1/CB2 Receptor Agonists
A study by Doi et al. evaluated carboxamide-type synthetic cannabinoids, including structural analogs of the specified compound, for their activities as CB1 and CB2 receptor agonists. The research sheds light on the pharmacological properties of these compounds, indicating potential applications in neuroscience and pharmacology (Doi et al., 2017).
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c16-12-2-1-3-13(17)11(12)8-22(10-4-5-10)15(23)14-9-21(7-6-18)20-19-14/h1-3,9-10H,4-8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCQNRBBIFLCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)
![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)